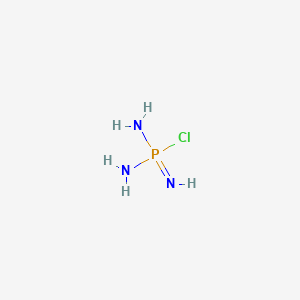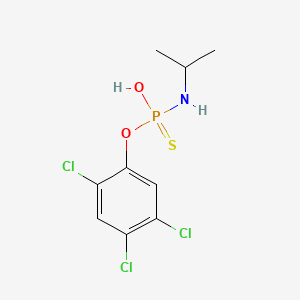
Dowco 133
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dowco 133, also known by its chemical name (1-Methylethyl)phosphoramidothioic acid O-(2,4,5-trichlorophenyl) ester, is an organophosphorus compound. It is primarily used as an insecticide due to its potent activity against a wide range of insect pests .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dowco 133 involves the reaction of isopropyl phosphorochloridothioate with 2,4,5-trichlorophenol. The reaction typically occurs in the presence of a base such as sodium hydroxide, which facilitates the formation of the ester bond between the phosphorochloridothioate and the phenol .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Dowco 133 undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water, this compound can hydrolyze to form 2,4,5-trichlorophenol and isopropyl phosphorothioic acid.
Oxidation: It can be oxidized to form corresponding oxon derivatives.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the phosphorus atom.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions, often under acidic or basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Hydrolysis: 2,4,5-trichlorophenol and isopropyl phosphorothioic acid.
Oxidation: Oxon derivatives of this compound.
Substitution: Various substituted phosphorothioates depending on the nucleophile used.
Applications De Recherche Scientifique
Dowco 133 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of organophosphorus esters.
Biology: Investigated for its effects on insect physiology and biochemistry.
Medicine: Studied for its potential use in developing new insecticides with improved safety profiles.
Industry: Applied in agricultural settings to control insect pests, contributing to increased crop yields
Mécanisme D'action
Dowco 133 exerts its insecticidal effects by inhibiting acetylcholinesterase, an enzyme crucial for the proper functioning of the nervous system in insects. By binding to the active site of acetylcholinesterase, this compound prevents the breakdown of acetylcholine, leading to an accumulation of this neurotransmitter. This results in continuous nerve signal transmission, causing paralysis and eventually death of the insect .
Comparaison Avec Des Composés Similaires
Similar Compounds
Chlorpyrifos: Another organophosphorus insecticide with a similar mechanism of action.
Diazinon: Shares structural similarities and is also used as an insecticide.
Malathion: Another organophosphorus compound used for pest control.
Uniqueness
Dowco 133 is unique in its specific structural configuration, which imparts distinct physicochemical properties and biological activity. Its high potency and effectiveness against a broad spectrum of insect pests make it a valuable tool in pest management .
Propriétés
Numéro CAS |
35944-83-3 |
|---|---|
Formule moléculaire |
C9H11Cl3NO2PS |
Poids moléculaire |
334.6 g/mol |
Nom IUPAC |
N-[hydroxy-(2,4,5-trichlorophenoxy)phosphinothioyl]propan-2-amine |
InChI |
InChI=1S/C9H11Cl3NO2PS/c1-5(2)13-16(14,17)15-9-4-7(11)6(10)3-8(9)12/h3-5H,1-2H3,(H2,13,14,17) |
Clé InChI |
IFPRLVXXXTYJQS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NP(=S)(O)OC1=CC(=C(C=C1Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


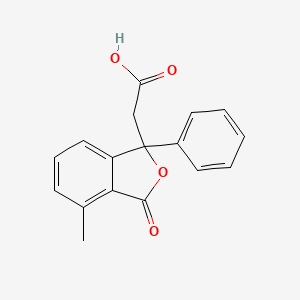
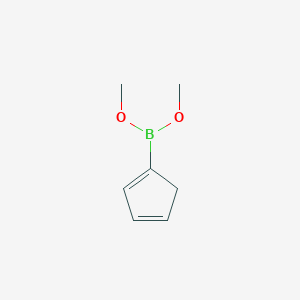
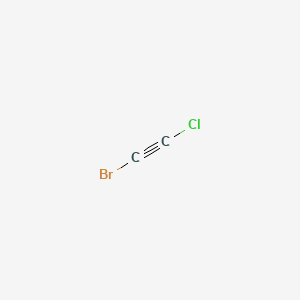
![1-[(2-Hydroxyphenyl)methyl]-3H-xanthen-3-one](/img/structure/B14686003.png)
![3-[(2-Azidobenzoyl)oxy]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B14686016.png)
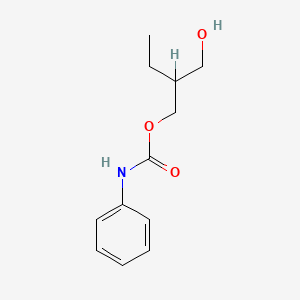
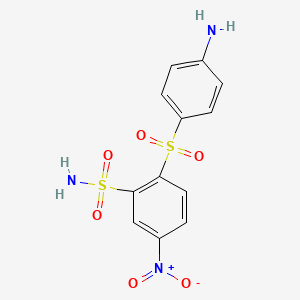
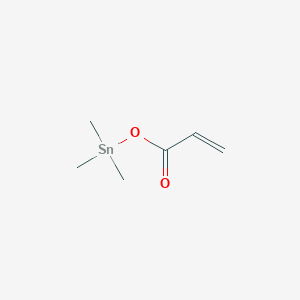
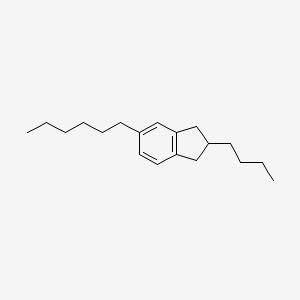
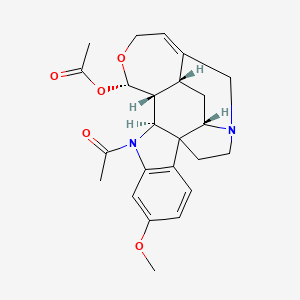
![1-Oxa-4-thiaspiro[4.5]decan-2-one, 4-oxide](/img/structure/B14686050.png)
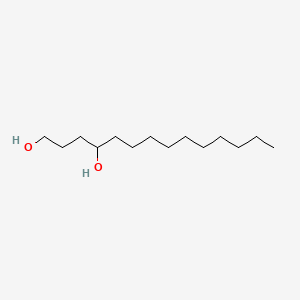
![[(1S,2S,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] 2,2,2-trifluoroacetate](/img/structure/B14686079.png)
